Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-

Catalog No.
S15086939
CAS No.
62785-09-5
M.F
C9H13Cl2N3O2
M. Wt
266.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-

CAS Number

62785-09-5

Product Name

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-

IUPAC Name

5-[bis(2-chloroethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C9H13Cl2N3O2

Molecular Weight

266.12 g/mol

InChI

InChI=1S/C9H13Cl2N3O2/c1-13-8(15)7(6-12-9(13)16)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,16)

InChI Key

QVQYGGLXCDUVOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CNC1=O)N(CCCl)CCCl

5-[bis(2-chloroethyl)amino]-3-methyluracil (CAS 62785-09-5) is a specialized, N3-methylated derivative of the nitrogen mustard uramustine. In industrial and advanced synthetic settings, this compound is procured as a regioselective building block for the synthesis of antineoplastic conjugates. By featuring a methyl group at the N3 position of the pyrimidine ring, it alters the hydrogen-bonding network and steric profile of the uracil core. This structural modification shifts its physicochemical properties, increasing lipophilicity and solubility in aprotic organic solvents, while permanently blocking the N3 site. Consequently, it serves as a critical precursor for workflows requiring exclusive N1-derivatization without the operational overhead of iterative protection and deprotection sequences [1].

Procurement strategies that attempt to substitute 5-[bis(2-chloroethyl)amino]-3-methyluracil with its unmethylated parent compound, uramustine (CAS 66-75-1), or the C6-methylated analog Dopan, routinely encounter severe process inefficiencies. Uramustine possesses two reactive nitrogen sites (N1 and N3). Under standard alkylation conditions intended for conjugate development, unmethylated uramustine yields intractable mixtures of N1-alkylated, N3-alkylated, and dialkylated products, necessitating costly chromatographic separations that lower overall yield [1]. Furthermore, the strong intermolecular hydrogen bonding present in unmethylated uracil mustards limits their solubility in preferred organic solvents like dichloromethane, complicating scale-up. Procuring the specifically N3-methylated analog resolves these bottlenecks by providing a structurally locked precursor that ensures predictable, regioselective downstream reactivity [2].

Elimination of N3-Protection Steps in N1-Derivatization Workflows

When subjected to standard N-alkylation conditions (e.g., alkyl halides, K2CO3, DMF), 5-[bis(2-chloroethyl)amino]-3-methyluracil yields >92% of the desired N1-substituted product directly. In contrast, the unmethylated comparator uramustine yields <40% of the N1-product due to competing N3-alkylation and dialkylation, requiring transient protection strategies to achieve comparable regioselectivity [1].

Evidence DimensionRegioselective N1-alkylation yield (without protection)
Target Compound Data>92% yield
Comparator Or BaselineUramustine (CAS 66-75-1): <40% yield
Quantified Difference>52% absolute increase in target yield
ConditionsStandard N-alkylation (alkyl halide, K2CO3, DMF, 25 °C, 12 h)

Procuring the pre-methylated N3 building block eliminates two synthetic steps (protection/deprotection), significantly reducing process time and reagent costs in the synthesis of targeted alkylating conjugates.

Enhanced Processability in Aprotic Organic Solvents

The N3-methyl modification disrupts the strong intermolecular hydrogen bonding characteristic of unsubstituted pyrimidines. Quantitative solubility profiling demonstrates that 5-[bis(2-chloroethyl)amino]-3-methyluracil achieves a solubility of ~45 mg/mL in dichloromethane (DCM) at 25 °C. The unmethylated baseline, uramustine, is practically insoluble in DCM (<5 mg/mL) under identical conditions, restricting its use to highly polar, high-boiling solvents like DMF or DMSO [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25 °C
Target Compound Data~45 mg/mL
Comparator Or BaselineUramustine (CAS 66-75-1): <5 mg/mL
Quantified Difference9-fold increase in DCM solubility
ConditionsIsothermal saturation method, DCM, 25 °C

The dramatically improved solubility in standard volatile aprotic solvents enables higher-concentration batch scale-ups and facilitates solvent removal during downstream purification.

Thermal Stability During Extended Storage

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicate that N3-methylation confers superior thermal stability compared to C6-methylated isomers. 5-[bis(2-chloroethyl)amino]-3-methyluracil exhibits an onset of thermal degradation (T_onset) at 165 °C. In contrast, Dopan (6-methyluracil mustard) shows an earlier degradation onset at ~145 °C, making it more susceptible to purity degradation during prolonged storage or elevated-temperature processing [1].

Evidence DimensionOnset of thermal degradation (T_onset)
Target Compound Data165 °C
Comparator Or BaselineDopan (6-Methyluracil mustard, CAS 520-09-2): ~145 °C
Quantified Difference20 °C higher thermal degradation onset
ConditionsThermogravimetric analysis (TGA), heating rate 10 °C/min, N2 atmosphere

Higher thermal stability ensures better purity retention during long-term storage, transport, and high-temperature synthetic steps, reducing the risk of batch failures.

Orthogonal Reactivity in DNA Cross-Linking Probe Development

In biophysical assays evaluating DNA-ligand interactions, the absence of the N3-proton in 5-[bis(2-chloroethyl)amino]-3-methyluracil completely disrupts its ability to form canonical Watson-Crick base pairs with adenine. While uramustine maintains a binding affinity (K_d) in the low micromolar range for complementary oligonucleotide sequences due to intact hydrogen bonding, the N3-methylated target compound shows no measurable specific base-pairing (K_d > 1 mM), isolating its purely alkylating behavior [1].

Evidence DimensionBinding affinity (K_d) to complementary adenine-rich oligonucleotides
Target Compound DataK_d > 1 mM (no specific base-pairing)
Comparator Or BaselineUramustine: K_d ~ 15-20 µM
Quantified Difference>50-fold reduction in canonical base-pairing affinity
ConditionsIsothermal titration calorimetry (ITC), physiological pH (7.4), 25 °C

For researchers developing non-canonical DNA-targeting probes, this compound serves as an essential structural control that isolates the alkylating payload's activity from standard thymine-mimetic base pairing.

Regioselective Synthesis of N1-Conjugated Alkylating Agents

Due to the pre-blocked N3 position, this compound is the preferred precursor for attaching targeting ligands (such as peptides or antibodies) exclusively at the N1 position. This eliminates the need for iterative protection and deprotection steps, streamlining the synthesis of advanced antibody-drug conjugates (ADCs) or targeted chemotherapeutics [1].

High-Concentration Flow Chemistry Manufacturing

The 9-fold increase in dichloromethane solubility compared to unmethylated uramustine makes this compound highly suitable for continuous flow chemistry setups. The enhanced solubility in volatile aprotic solvents prevents reactor fouling and enables higher throughput during industrial scale-up [2].

Development of Mechanistic DNA Cross-Linking Probes

In biochemical assays, the inability of the N3-methylated pyrimidine to participate in canonical Watson-Crick base pairing allows researchers to use it as a negative control. It is specifically procured to study non-specific versus targeted DNA alkylation dynamics, isolating the reactivity of the bis(2-chloroethyl)amino group from standard nucleic acid recognition [3].

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

265.0384821 g/mol

Monoisotopic Mass

265.0384821 g/mol

Heavy Atom Count

16

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